Cas no 701238-91-7 (3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole)
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
- 5-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole
- 1H-Pyrazole, 3-(3,4-dimethoxyphenyl)-5-(2-furanyl)-4,5-dihydro-1-(methylsulfonyl)-
- AKOS016882233
- 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- AKOS000638617
- F1471-0111
- Z57805409
- 701238-91-7
-
- Inchi: 1S/C16H18N2O5S/c1-21-15-7-6-11(9-16(15)22-2)12-10-13(14-5-4-8-23-14)18(17-12)24(3,19)20/h4-9,13H,10H2,1-3H3
- InChI Key: PAJZEPNXCMBKNZ-UHFFFAOYSA-N
- SMILES: S(C)(N1C(C2=CC=CO2)CC(C2C=CC(=C(C=2)OC)OC)=N1)(=O)=O
Computed Properties
- Exact Mass: 350.09364285g/mol
- Monoisotopic Mass: 350.09364285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 89.7Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 500.9±60.0 °C(Predicted)
- pka: -2.22±0.70(Predicted)
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1471-0111-2μmol |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole |
701238-91-7 | 90%+ | 2μmol |
$57.0 | 2023-07-29 | |
| Life Chemicals | F1471-0111-5μmol |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole |
701238-91-7 | 90%+ | 5μmol |
$63.0 | 2023-07-29 | |
| Life Chemicals | F1471-0111-1mg |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole |
701238-91-7 | 90%+ | 1mg |
$54.0 | 2023-07-29 | |
| Life Chemicals | F1471-0111-2mg |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole |
701238-91-7 | 90%+ | 2mg |
$59.0 | 2023-07-29 | |
| Life Chemicals | F1471-0111-3mg |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole |
701238-91-7 | 90%+ | 3mg |
$63.0 | 2023-07-29 | |
| Life Chemicals | F1471-0111-4mg |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole |
701238-91-7 | 90%+ | 4mg |
$66.0 | 2023-07-29 | |
| Life Chemicals | F1471-0111-5mg |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole |
701238-91-7 | 90%+ | 5mg |
$69.0 | 2023-07-29 |
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole: A Novel Compound with Promising Pharmacological Potential
CAS No. 701238-91-7 represents a unique chemical entity with a complex molecular framework that has garnered significant attention in the field of medicinal chemistry. This compound, known as 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole, is characterized by its multi-heterocyclic structure, which includes a pyrazole ring fused with a furan ring system. The presence of electron-donating groups such as dimethoxyphenyl and the introduction of a methanesulfonyl group at the 1-position of the pyrazole ring are critical features that influence its pharmacological profile.
The pyrazole core is a well-established pharmacophore in drug discovery, known for its ability to modulate various biological targets including G-protein-coupled receptors (GPCRs) and ion channels. The furan ring, on the other hand, introduces additional functional groups that enhance the compound's solubility and metabolic stability. The dimethoxyphenyl substituent at the 3-position of the pyrazole ring is particularly noteworthy, as it contributes to the compound's ability to engage in hydrogen bonding interactions with target proteins, thereby improving its binding affinity.
Recent studies have highlighted the potential of this compound in modulating kinase activity and inflammatory pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole exhibits selective inhibition of Janus Kinase 3 (JAK3), a key mediator in immune cell signaling. This finding suggests its potential application in the treatment of autoimmune disorders and certain types of cancer, where JAK3 overactivation is implicated.
Additionally, the methanesulfonyl group at the 1-position of the pyrazole ring plays a crucial role in enhancing the compound's metabolic stability. This modification reduces the likelihood of rapid hydrolysis, thereby extending its half-life in vivo. Such properties are particularly valuable in the development of orally bioavailable drugs, as they minimize the need for frequent dosing and improve patient compliance.
From a synthetic perspective, the preparation of 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole involves a multi-step process that begins with the formation of a pyrazole ring through a [3+2] cycloaddition reaction between a 1,3-dipolar compound and a alkene derivative. Subsequent functionalization of the pyrazole ring with the dimethoxyphenyl and furan moieties requires precise control of reaction conditions to ensure high yields and purity. The final step involves the introduction of the methanesulfonyl group, which is typically achieved through a nucleophilic substitution reaction using methanesulfonyl chloride as the electrophilic reagent.
Advances in computational chemistry have further enhanced the understanding of this compound's molecular interactions. Molecular docking studies have revealed that the dimethoxyphenyl group forms hydrogen bonds with specific residues in the active site of JAK3, while the furan ring contributes to hydrophobic interactions. These findings provide valuable insights into the design of more potent derivatives with improved selectivity and reduced off-target effects.
Compared to existing JAK inhibitors, 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole offers several advantages. Its unique structural features may lead to a more favorable therapeutic index, as demonstrated by in vitro assays showing low cytotoxicity against non-target cells. Furthermore, the compound's ability to inhibit JAK3 without affecting other members of the JAK family (such as JAK1, JAK2, and JAK2) suggests a higher level of selectivity, which is critical in minimizing side effects associated with broader kinase inhibition.
Current research efforts are focused on optimizing the pharmacokinetic properties of this compound through structural modifications. For example, the introduction of additional electron-withdrawing groups or the replacement of the methanesulfonyl group with other sulfonamide derivatives is being explored to further enhance its metabolic stability and bioavailability. These modifications are expected to improve the compound's efficacy in vivo while maintaining its selectivity for JAK3.
In conclusion, 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole represents a promising candidate for the development of novel therapeutics targeting JAK3-mediated pathways. Its unique molecular structure, combined with the strategic placement of functional groups, positions it as a valuable lead compound in the ongoing quest to design more effective and safer drugs for the treatment of inflammatory and autoimmune diseases.
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